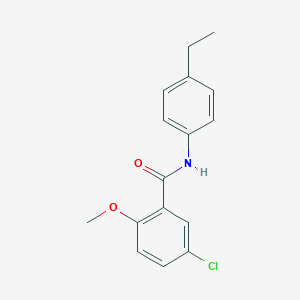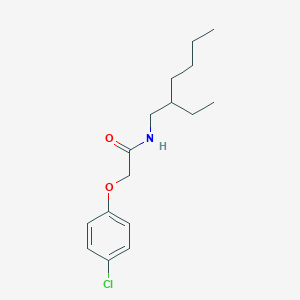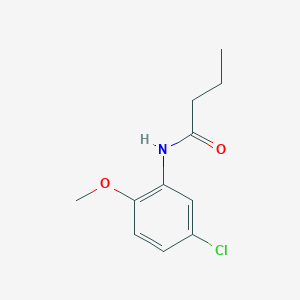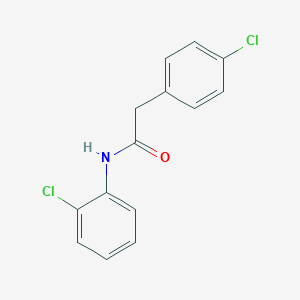
N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide, also known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in ethanol and chloroform. CPCA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide involves its binding to specific receptors or ion channels in cells. For example, N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide has been shown to bind to the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide can also bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating inflammation and cell differentiation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects, including inducing apoptosis, inhibiting cell proliferation, and modulating ion channel activity. N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide has been shown to alleviate neuropathic pain by modulating the activity of ion channels in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its high purity, solubility in ethanol and chloroform, and potential therapeutic applications. However, N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide, including:
1. Investigating the potential therapeutic applications of N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide in other diseases, such as diabetes and cardiovascular disease.
2. Studying the safety and efficacy of N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide in humans.
3. Developing new synthetic methods for N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide with higher yields and purity.
4. Investigating the structure-activity relationship of N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide to identify more potent and selective compounds.
5. Studying the pharmacokinetics and pharmacodynamics of N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide to optimize its dosing and administration.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further studies are needed to determine the safety and efficacy of N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide in humans and to identify more potent and selective compounds for its potential therapeutic applications.
Métodos De Síntesis
N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide can be synthesized using different methods, including the reaction of 2-chloroaniline and 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzoyl chloride with aniline in the presence of a base. The yield and purity of N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide depend on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide has been shown to alleviate neuropathic pain by modulating the activity of ion channels in the nervous system.
Propiedades
Fórmula molecular |
C14H11Cl2NO |
|---|---|
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Clave InChI |
ARLIVNYPDRCUHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




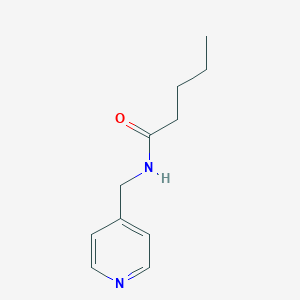
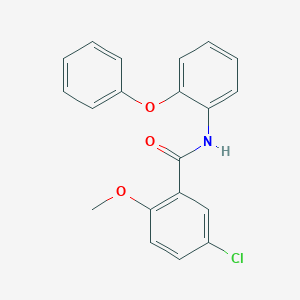

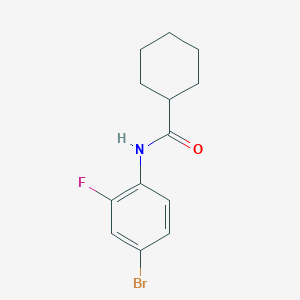

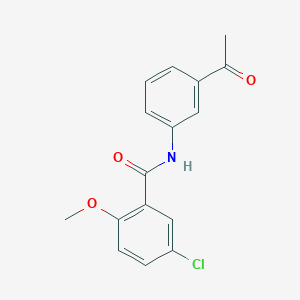
![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)


![N-{2-methyl-5-[(2-phenoxypropanoyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B291420.png)
